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Compound of Interest
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Cat. No.: B10857153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of 4'-

Aminomethyltrioxsalen-N-hydroxysuccinimide ester (AMT-NHS) as a crosslinking agent in

mammalian cells. This bifunctional reagent allows for the covalent linkage of RNA and proteins,

providing a powerful tool for studying their interactions in a cellular context.

Introduction
AMT-NHS is a hetero-bifunctional crosslinker that combines two reactive moieties:

4'-Aminomethyltrioxsalen (AMT): A psoralen derivative that intercalates into double-stranded

regions of RNA and, upon exposure to long-wave ultraviolet light (UVA, 365 nm), forms

covalent crosslinks with pyrimidine bases (uracil and thymine).[1][2]

N-hydroxysuccinimide (NHS) ester: Reacts with primary amines, primarily the ε-amine of

lysine residues and the N-terminus of proteins, to form stable amide bonds.[3]

This dual reactivity makes AMT-NHS a valuable tool for capturing RNA-protein interactions in

vivo and in vitro. The ability of the psoralen moiety to be photoactivated provides temporal

control over the crosslinking reaction.

Mechanism of Action
The AMT-NHS crosslinking procedure is a two-step process:
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Incubation: AMT-NHS is introduced to the mammalian cells. The NHS ester group reacts

with primary amines on proteins. Simultaneously, the AMT moiety intercalates into RNA

duplexes.

Photoactivation: The cells are irradiated with UVA light (365 nm). This activates the psoralen,

causing a [2+2] photocycloaddition between the psoralen and a pyrimidine base in the RNA,

forming a stable covalent bond.

This process results in a covalent link between the protein and the RNA molecule it is

interacting with.

Applications in Mammalian Cell Research
Mapping RNA-Protein Interactions: Identify the binding partners of specific RNAs or proteins.

Investigating Cellular Signaling Pathways: Stabilize and capture transient RNA-protein

interactions that occur during cellular processes like the oxidative stress response.[4][5]

Structural Analysis of Ribonucleoprotein Complexes: Elucidate the spatial arrangement of

RNA and proteins within larger complexes.

Drug Discovery and Development: Identify novel RNA-protein interactions as potential

therapeutic targets.

Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your

specific cell type and experimental goals.

Reagent Preparation
AMT-NHS Stock Solution: Dissolve AMT-NHS in an anhydrous organic solvent such as

dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10-50 mM.

Store in small aliquots at -80°C, protected from light.

Buffers:

Phosphate-Buffered Saline (PBS): pH 7.4.
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Quenching Buffer: 1 M Tris-HCl, pH 8.0.

In Vivo Crosslinking Protocol for Adherent Mammalian
Cells
This protocol is adapted from methodologies for psoralen-based crosslinking in mammalian

cells.

Cell Culture: Plate mammalian cells in a suitable culture dish and grow to the desired

confluency (typically 70-90%).

Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

AMT-NHS Incubation:

Dilute the AMT-NHS stock solution in pre-warmed, serum-free culture medium or PBS to

the desired final concentration. Optimal concentrations for mammalian cells may range

from 0.1 to 1.5 mM and should be empirically determined.

Add the AMT-NHS solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

Removal of Excess Crosslinker: Aspirate the AMT-NHS solution and wash the cells twice

with ice-cold PBS to remove any unreacted crosslinker.

UVA Irradiation:

Add a minimal volume of ice-cold PBS to cover the cells.

Place the culture dish on a cold block or ice.

Irradiate the cells with 365 nm UVA light for 10-30 minutes. The optimal energy dose

should be determined for your specific setup. A typical starting point is 1-5 J/cm².

Quenching (Optional but Recommended): To quench the NHS-ester reaction, you can add a

quenching buffer (e.g., Tris-HCl to a final concentration of 20-50 mM) and incubate for 15

minutes at room temperature.

Cell Lysis and Downstream Processing:
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Aspirate the PBS and lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

The crosslinked complexes can now be analyzed by various techniques such as

immunoprecipitation, Western blotting, or mass spectrometry.

In Vitro Crosslinking Protocol
Prepare Cell Lysate: Lyse cultured mammalian cells using a non-amine-containing lysis

buffer (e.g., HEPES-based buffers).

Incubation with AMT-NHS: Add the AMT-NHS stock solution to the cell lysate to the desired

final concentration (e.g., 50-200 µM). Incubate for 30 minutes at room temperature in the

dark with gentle rotation.

UVA Irradiation: Irradiate the lysate with 365 nm UVA light for 10-30 minutes on ice.

Quenching: Add a quenching buffer to stop the reaction.

Downstream Analysis: Proceed with your downstream application.

Quantitative Data Summary
The optimal conditions for AMT-NHS crosslinking can vary significantly depending on the cell

type, the specific RNA and protein of interest, and the experimental goals. The following table

provides a summary of reported starting conditions, primarily from studies in yeast, which can

be used as a basis for optimization in mammalian cells.
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Parameter In Vivo (Yeast)
In Vitro (Yeast
Lysate)

Recommended
Starting Range
(Mammalian
Cells)

Reference

AMT-NHS

Concentration
0.1 - 1.5 mM 0.05 - 0.2 mM 0.1 - 1.5 mM

Incubation Time 30 min 30 min 15 - 30 min

UVA Wavelength 365 nm 365 nm 365 nm

UVA Irradiation

Time
30 min 30 min 10 - 30 min

Quenching Agent -
20 mM Tris-HCl,

pH 7.5

20-100 mM Tris-

HCl or Glycine

Visualizations
AMT-NHS Crosslinking Mechanism
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Start:
Mammalian Cell Culture
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Irradiate with 365 nm UVA light
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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